4-(Methylthio)benzenebutanol

Description

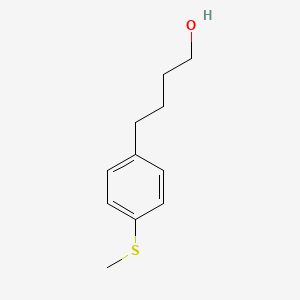

Structurally, it consists of a benzene ring substituted with a methylthio (-SCH₃) group at the para position and a four-carbon aliphatic chain terminating in a hydroxyl (-OH) group. This compound is primarily recognized for its role as a synthetic intermediate in the production of Elafibranor (a peroxisome proliferator-activated receptor agonist used to treat non-alcoholic steatohepatitis and dyslipidemia) . Its synthesis involves coupling reactions to introduce the methylthio-phenyl moiety into the target molecule, enabling the formation of key pharmacophores in Elafibranor.

Properties

Molecular Formula |

C11H16OS |

|---|---|

Molecular Weight |

196.31 g/mol |

IUPAC Name |

4-(4-methylsulfanylphenyl)butan-1-ol |

InChI |

InChI=1S/C11H16OS/c1-13-11-7-5-10(6-8-11)4-2-3-9-12/h5-8,12H,2-4,9H2,1H3 |

InChI Key |

ZBWHUSACFFNPFY-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC=C(C=C1)CCCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

To contextualize the unique properties of 4-(Methylthio)benzenebutanol, a comparative analysis with structurally or functionally analogous compounds is provided below.

Structural Analogs

Key Observations :

- Thioether vs. Sulfone: The methylthio group (-SCH₃) in this compound enhances lipophilicity compared to sulfone derivatives (e.g., 4-(Methylsulfonyl)benzenebutanol), which are more polar and less membrane-permeable .

- Alkyl Substituents: Ethylthio analogs (e.g., 4-(Ethylthio)benzenebutanol) may exhibit altered metabolic stability due to bulkier substituents, but synthetic routes to such compounds are often more complex .

Reactivity and Stability

- Oxidative Stability: The thioether group in this compound is susceptible to oxidation, forming sulfoxides or sulfones under strong oxidizing conditions. This contrasts with sulfone derivatives, which are oxidation-resistant but less reactive in nucleophilic substitutions .

- Acid/Base Stability : The primary alcohol group is stable under mild acidic conditions but may undergo dehydration under strongly acidic or high-temperature conditions, a limitation shared with other aliphatic alcohols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.